molecular formula C14H16N2O3S2 B5532802 4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide

4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5532802
M. Wt: 324.4 g/mol
InChI Key: WXTXYZVRUSPLGT-UHFFFAOYSA-N
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Description

4-[(Mesitylamino)sulfonyl]-2-thiophenecarboxamide is a chemical compound that falls under the broader category of sulfonyl-(thio)ureas. These compounds have garnered attention in various fields, including pharmaceuticals, due to their structural and functional properties.

Synthesis Analysis

The synthesis of sulfonyl-(thio)ureas, including compounds similar to 4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide, can be conducted via mechanochemical methods. These methods offer good to excellent isolated yields through stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates (Tan, Štrukil, Mottillo, & Friščić, 2014).

Molecular Structure Analysis

The molecular structure of thiophene sulfonyl derivatives, including compounds similar to 4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide, has been explored in depth. These studies include discussions on infrared, nuclear magnetic resonance, and mass spectra of various thiophenesulfonyl derivatives (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Chemical Reactions and Properties

Thiophene-2-sulfonyl chloride, which is structurally related to our compound of interest, reacts with various amines, hydrazine, and sodium azide. This leads to the creation of diverse derivatives, highlighting the chemical reactivity of thiophene sulfonyl compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Mechanism of Action

The mechanism of action of “4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-8-4-9(2)13(10(3)5-8)16-21(18,19)11-6-12(14(15)17)20-7-11/h4-7,16H,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXYZVRUSPLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4,6-Trimethylphenyl)sulfamoyl]thiophene-2-carboxamide

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